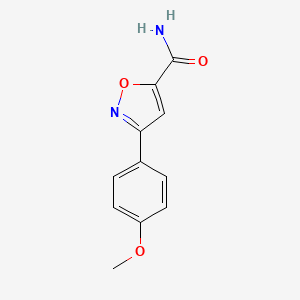

3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-15-8-4-2-7(3-5-8)9-6-10(11(12)14)16-13-9/h2-6H,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUFKTYWRMXNIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963574 | |

| Record name | 3-(4-Methoxyphenyl)-1,2-oxazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4643-88-3 | |

| Record name | 3-(4-Methoxyphenyl)-1,2-oxazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Pivotal Role of the 1,2 Oxazole Ring System in Contemporary Medicinal Chemistry

The 1,2-oxazole, or isoxazole (B147169), is a five-membered heterocyclic ring containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is a cornerstone in modern medicinal chemistry due to its remarkable versatility and wide array of biological activities. The isoxazole ring is a bioisostere for other functional groups, meaning it can be used to replace other groups in a molecule without significantly altering its biological activity, while potentially improving its physicochemical properties.

The inherent chemical properties of the isoxazole ring, including its electronic nature and ability to participate in hydrogen bonding, make it a valuable scaffold for the design of novel therapeutic agents. Academic research has extensively documented the presence of the isoxazole nucleus in compounds exhibiting a broad spectrum of pharmacological effects.

Table 1: Documented Biological Activities of Isoxazole-Containing Compounds

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibiting efficacy against various strains of bacteria and fungi. |

| Anticancer | Demonstrating cytotoxic effects against various cancer cell lines. |

| Anti-inflammatory | Showing potential in the modulation of inflammatory pathways. |

| Antiviral | Investigated for activity against a range of viruses. |

| Anticonvulsant | Studied for potential applications in the management of seizures. |

The stability of the isoxazole ring and the facility with which it can be synthesized and functionalized have further cemented its importance as a privileged structure in drug discovery and development programs.

The Scientific Rationale for Investigating 3 4 Methoxyphenyl 1,2 Oxazole 5 Carboxamide

The specific focus on 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide (B2756524) in academic research is predicated on a sound scientific rationale. This rationale is built upon the established pharmacological importance of its constituent chemical moieties: the isoxazole (B147169) ring, the 4-methoxyphenyl (B3050149) group, and the carboxamide functional group.

The isoxazole core, as previously discussed, is a well-established pharmacophore associated with a multitude of biological activities. The presence of this ring system in this compound immediately suggests its potential as a bioactive molecule.

Furthermore, the 4-methoxyphenyl group is a common feature in many biologically active compounds. The methoxy (B1213986) group can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Its presence can be crucial for enhancing the potency and pharmacokinetic profile of a drug candidate.

The carboxamide functional group (-CONH2) is also of great significance in medicinal chemistry. It is known to form hydrogen bonds with biological macromolecules such as enzymes and receptors, which is often a key factor in the mechanism of action of many drugs. The combination of these three structural features in a single molecule provides a strong impetus for its investigation. Researchers are drawn to the possibility that the synergistic interplay of these components could lead to novel compounds with unique and potent biological activities.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 3 4 Methoxyphenyl 1,2 Oxazole 5 Carboxamide Derivatives

Identification of Pharmacophoric Elements within the 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide (B2756524) Structure

A pharmacophore represents the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity. For the this compound core, three primary pharmacophoric elements can be identified:

The 3-(4-methoxyphenyl) Group: This lipophilic aromatic ring is crucial for establishing interactions within the binding sites of biological targets, often through van der Waals forces, pi-pi stacking, or hydrophobic interactions. The methoxy (B1213986) group (-OCH₃) at the para position is a key feature, acting as a hydrogen bond acceptor and influencing the electron density of the phenyl ring.

The 1,2-Oxazole (Isoxazole) Ring: This five-membered heterocyclic ring is a versatile and vital component. researchgate.netnih.gov It acts as a rigid scaffold, properly orienting the other pharmacophoric groups. The arrangement of oxygen and nitrogen atoms provides specific hydrogen bonding capabilities and dipole moments that are critical for target recognition and binding affinity. The isoxazole (B147169) ring is a common motif in numerous clinically approved drugs, highlighting its significance as a privileged structure in drug design. nih.gov

The 5-Carboxamide Moiety: The carboxamide group (-C(=O)NH₂) at the 5-position is a potent hydrogen bond donor and acceptor. This functionality is frequently involved in forming key hydrogen bonds with amino acid residues in the active site of enzymes or receptors, anchoring the ligand and ensuring a specific orientation for optimal interaction. kuey.net The structural diversity achievable through modifications at this position allows for fine-tuning of pharmacological attributes. kuey.net

The combination and spatial arrangement of these three elements define the fundamental pharmacophore of this compound class, with each component playing a distinct and cooperative role in molecular recognition and biological response.

Systematic Chemical Modifications and Their Impact on Biological Activity

Systematic modification of the this compound scaffold allows for a detailed exploration of the SAR, leading to the optimization of potency, selectivity, and pharmacokinetic properties.

Alterations to the 4-methoxyphenyl (B3050149) ring can profoundly influence biological activity by modifying the steric and electronic properties of the molecule. Research on related aryl-isoxazole structures has shown that both the nature and position of substituents are critical.

For instance, in studies of analogous 3-aryl isoxazoles, replacing or adding substituents to the phenyl ring has led to significant changes in anticancer activity. The introduction of electron-withdrawing groups, such as fluorine (F), chlorine (Cl), or trifluoromethyl (CF₃), at the para-position of the phenyl ring has been shown to enhance cytotoxic effects in certain cancer cell lines. nih.govrsc.org Conversely, shifting these substituents to other positions or introducing electron-donating groups can diminish or alter the activity profile.

Table 1: Effect of Phenyl Ring Substitution on Biological Activity (Illustrative Examples from Related Isoxazoles)

| Substituent (R) on Phenyl Ring | Position | Observed Effect on Activity | Potential Rationale |

|---|---|---|---|

| -OCH₃ (Methoxy) | 4 (para) | Baseline activity; H-bond acceptor | Provides a key interaction point and favorable electronics. |

| -F (Fluoro) | 4 (para) | Increased anticancer activity. nih.gov | Acts as a weak H-bond acceptor; alters electronic properties. |

| -CF₃ (Trifluoromethyl) | 4 (para) | Potent cytotoxicity observed. nih.govrsc.org | Strong electron-withdrawing group; increases lipophilicity. |

| -Cl (Chloro) | 3,5 (di-chloro) | High insecticidal activity in isoxazoline (B3343090) series. acs.orgnih.gov | Creates specific steric and electronic profile for target binding. |

| -OCH₃ (Dimethoxy) | 3,4 | Enhanced COX-2 enzyme inhibition selectivity. researchgate.net | Increases H-bonding capacity and steric bulk, favoring fit in specific enzyme pockets. |

The carboxamide nitrogen provides a straightforward point for derivatization, allowing for the introduction of various substituents (R in -CONH-R). This strategy has been widely used to modulate properties such as solubility, cell permeability, and target affinity. researchgate.netresearchgate.net Synthesizing a library of N-substituted analogues by reacting the isoxazole-5-carboxylic acid precursor with different primary or secondary amines is a common approach.

Studies on isoxazole-carboxamides have demonstrated that the nature of the N-substituent is a critical determinant of activity. For example, in a series of 5-methylisoxazole-3-carboxamides evaluated for antitubercular activity, compounds with specific substituted anilines (N-aryl groups) showed significantly higher potency. researchgate.net Similarly, in anticancer research, N-aryl substitutions containing halogen atoms or other functional groups on the aryl ring resulted in potent activity against various cancer cell lines. nih.govnih.gov

Table 2: Impact of N-Substituent on Carboxamide Moiety on Anticancer Activity

| N-Substituent (R) | Resulting Compound Class | Impact on Biological Activity | Reference Finding |

|---|---|---|---|

| -H | Primary Amide | Baseline activity, serves as a starting point for derivatization. | Core structure. |

| -Phenyl | N-phenyl Carboxamide | Moderate activity, provides a scaffold for further substitution. | General finding in isoxazole-carboxamide series. nih.gov |

| -(4-tert-butyl)phenyl | N-(4-tert-butylphenyl) Carboxamide | Most potent activity against certain cancer cell lines. | The bulky, lipophilic t-butyl group may enhance binding in a hydrophobic pocket. nih.gov |

| -(4-fluoro)phenyl | N-(4-fluorophenyl) Carboxamide | Significant insecticidal activity in an isoxazoline series. nih.gov | Fluorine substitution can enhance binding affinity and metabolic stability. |

| -Cyclohexyl | N-cyclohexyl Carboxamide | Activity is often different from N-aryl derivatives, indicating the importance of aromaticity. | Illustrates the effect of replacing an aromatic ring with an aliphatic one. |

The 1,2-oxazole (isoxazole) ring is a cornerstone of the molecule's architecture. Its specific arrangement of heteroatoms is crucial for its electronic properties and spatial orientation. While less frequently modified than the peripheral substituents, altering the core ring system provides fundamental SAR insights.

Replacing the isoxazole ring with other five-membered heterocycles, such as an oxazole (B20620) (1,3-oxazole), thiazole (B1198619), or pyrazole (B372694), would significantly alter the molecule's geometry, dipole moment, and hydrogen bonding capacity. For example, the design of "oxazole isoxazole carboxamides" as herbicide safeners suggests that the relative positioning of the oxygen and nitrogen atoms is a key factor in differentiating biological activity. nih.gov Such changes can disrupt or create new interactions with the biological target, often leading to a complete loss or a different type of activity. These findings underscore that the 1,2-oxazole ring itself is not merely a linker but an active and essential contributor to the pharmacophore.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

QSAR modeling is a computational technique used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogues, a QSAR study would aim to predict the activity of new derivatives and provide insights into the molecular properties driving their potency.

A typical QSAR study for this series would involve:

Data Set Preparation: A series of analogues with experimentally determined biological activities (e.g., IC₅₀ values) would be compiled.

Descriptor Calculation: Various molecular descriptors would be calculated for each analogue. These can include:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific conformational angles.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Indices that describe molecular branching and connectivity.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation correlating the descriptors with biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (cross-validation) and external validation sets of compounds.

While a specific QSAR model for the title compound was not detailed in the reviewed literature, studies on closely related structures, such as aryl isoxazoline derivatives, have successfully used molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to rationalize SAR and guide the design of more active compounds. acs.orgnih.gov

Conformational Analysis and its Influence on Ligand-Target Interactions

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. For this compound, the relative orientation of the phenyl ring and the isoxazole ring is a key conformational feature.

Molecular docking studies on related isoxazole carboxamides have shown how specific substitutions can influence this conformation to optimize binding. For example, certain substitutions on the phenyl rings of COX inhibitors were found to push the isoxazole ring into a secondary binding pocket of the enzyme, creating ideal binding interactions and enhancing selectivity. researchgate.net Therefore, understanding and controlling the conformational preferences of these molecules is a powerful tool for designing derivatives with improved affinity and specificity for their intended biological targets.

Computational and Theoretical Studies on 3 4 Methoxyphenyl 1,2 Oxazole 5 Carboxamide

Molecular Docking and Scoring Function Evaluation for Target Binding

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the isoxazole-carboxamide scaffold, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding interactions at the molecular level.

Research on a series of isoxazole-carboxamide derivatives has revealed their potential as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. nih.gov Docking studies have shown that these compounds can fit within the active sites of both COX-1 and COX-2. The binding is typically characterized by a network of specific interactions. For instance, the methoxyphenyl group can engage in hydrophobic interactions within the enzyme's binding pocket, while the carboxamide moiety is often involved in forming crucial hydrogen bonds with amino acid residues like Arginine and Tyrosine. nih.gov In some potent derivatives, the isoxazole (B147169) ring itself orients towards a secondary binding pocket, enhancing selectivity, particularly for the COX-2 enzyme. nih.gov The evaluation of scoring functions in these studies helps to rank potential candidates by estimating their binding affinity, with lower energy scores indicating more favorable binding.

Table 1: Summary of Potential Molecular Interactions for Isoxazole-Carboxamide Scaffolds

| Interaction Type | Interacting Ligand Moiety | Potential Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Carboxamide (-CONH2) | Arg, Tyr, Ser |

| Hydrophobic Interactions | 4-methoxyphenyl (B3050149) group | Val, Leu, Ile, Phe |

Advanced Molecular Dynamics Simulations of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide (B2756524) in Biological Environments

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time, accounting for the flexibility of both the ligand and the protein in a simulated biological environment. For isoxazole-carboxamide derivatives, MD simulations have been employed to assess the stability of the docked conformation and to refine the understanding of the binding interactions. nih.gov

These simulations can track the trajectory of the ligand within the binding site, confirming whether the key interactions predicted by docking are maintained over a period of nanoseconds. MD studies can reveal changes in the protein's conformation upon ligand binding and provide a more accurate calculation of binding free energy. This information is crucial for understanding the dynamic nature of the molecular recognition process and for validating the initial docking results. nih.gov

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties of a molecule, which govern its reactivity and interactions. Studies on compounds with a similar 3-(4-methoxyphenyl)-isoxazole core provide valuable data on the electronic landscape of this chemical class. mdpi.com

DFT calculations, often using methods like B3LYP with a 6-311G(d,p) basis set, have been used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com These frontier orbitals are critical in predicting a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. A larger energy gap implies higher stability and lower reactivity. For a closely related N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, these values have been precisely calculated. mdpi.com

Table 2: Calculated Electronic Properties of a 3-(4-methoxyphenyl)-isoxazoline Derivative

| Parameter | Method | Calculated Value (eV) |

|---|---|---|

| EHOMO | DFT (B3LYP/6-311G(d,p)) | -5.8170 |

| ELUMO | DFT (B3LYP/6-311G(d,p)) | -0.8904 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.9266 |

Data derived from a structurally similar isoxazoline (B3343090) compound. mdpi.com

In Silico Prediction of Pharmacokinetic and ADMET-Related Properties for Lead Optimization

For any potential drug candidate, having a favorable pharmacokinetic profile—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—is as important as its biological activity. In silico ADMET prediction tools are widely used in the early stages of drug discovery to filter out compounds that are likely to fail later in development.

Table 3: Key ADMET-Related Properties for In Silico Evaluation

| Property | Significance |

|---|---|

| Molecular Weight (MW) | Influences size-dependent diffusion and absorption. |

| LogP | Predicts solubility in lipidic vs. aqueous environments. |

| Hydrogen Bond Donors | Affects membrane permeability and target binding. |

| Hydrogen Bond Acceptors | Affects membrane permeability and target binding. |

| Topological Polar Surface Area (TPSA) | Correlates with intestinal absorption and blood-brain barrier penetration. |

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling is a powerful strategy used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for the this compound scaffold can be constructed based on the known interactions with a biological target, such as the COX enzymes.

The key features of such a model would likely include a hydrogen bond acceptor (from the carboxamide oxygen), a hydrogen bond donor (from the carboxamide nitrogen), and an aromatic/hydrophobic region (represented by the methoxyphenyl group). Once developed, this pharmacophore model can be used as a 3D query to screen large virtual libraries of chemical compounds. This virtual screening process can rapidly identify novel molecules from different chemical classes that possess the required pharmacophoric features, and thus have a high probability of binding to the same target. This approach is highly effective for discovering new scaffolds and diversifying the chemical space of potential lead compounds.

Medicinal Chemistry Strategies and Drug Discovery Applications of 3 4 Methoxyphenyl 1,2 Oxazole 5 Carboxamide

3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide (B2756524) as a Lead Compound: Optimization Principles

In drug discovery, a lead compound is a chemical starting point that exhibits promising biological activity but requires modification to enhance its efficacy, selectivity, and pharmacokinetic properties. This compound serves as an exemplary lead compound for the 3-aryl-isoxazole-5-carboxamide class. The structural features of the isoxazole (B147169) ring, such as its ability to participate in hydrogen bonding and pi-pi stacking, contribute to its potential for interacting with biological targets. daneshyari.com

The optimization of this lead compound involves systematic structural modifications to establish a comprehensive Structure-Activity Relationship (SAR). Key principles for optimization focus on three main regions of the molecule:

The 3-Aryl Moiety: The 4-methoxyphenyl (B3050149) group is a primary site for modification. Optimization strategies involve altering the substitution pattern on the phenyl ring. This includes changing the position of the methoxy (B1213986) group or replacing it with other functional groups (e.g., halogens, alkyls, trifluoromethyl groups) to modulate electronic properties, lipophilicity, and steric interactions with the target protein. nih.govmdpi.com

The Carboxamide Group: The amide (–CONH₂) group is a crucial hydrogen-bonding motif. Modifications here include N-alkylation or N-arylation to explore new binding pockets and alter solubility and metabolic stability. The nature of the substituent on the nitrogen atom can significantly influence the compound's biological activity and selectivity. nih.gov

The Isoxazole Scaffold: While less commonly modified, the core heterocyclic ring can be a target for optimization. Its weaker nitrogen-oxygen bond provides a potential site for ring cleavage, making it a useful intermediate for creating diverse bioactive compounds. researchgate.net

Rational Design and Synthesis of Next-Generation Oxazole (B20620) Carboxamide Analogues

The rational design of new analogues aims to build upon the SAR data obtained from initial optimization efforts. Modern medicinal chemistry employs several sophisticated strategies to create next-generation compounds with improved therapeutic profiles.

Bioisosterism is a fundamental strategy in medicinal chemistry where one atom or functional group is replaced with another that has similar physicochemical properties, with the goal of enhancing potency, reducing toxicity, or improving pharmacokinetics. ufrj.br For the this compound scaffold, several bioisosteric replacements can be considered:

Aryl Group (Position 3): The phenyl ring can be replaced with other heteroaromatic rings such as pyridine, thiophene, or furan. nih.govresearchgate.net This alters the electronic distribution and hydrogen bonding capacity of the molecule. The methoxy substituent can also be replaced with bioisosteres like hydroxyl, amino, or sulfonylamide groups to explore different interactions with the target. ufrj.br

Carboxamide Linker (Position 5): The amide bond is susceptible to metabolic cleavage. Replacing it with more stable bioisosteres like 1,2,4-triazoles, imidazoles, or oxadiazoles (B1248032) can improve the compound's metabolic profile while maintaining key hydrogen bonding interactions. researchgate.net

Isoxazole Core: The entire isoxazole ring can be replaced with other five-membered heterocycles like oxadiazole, pyrazole (B372694), or thiazole (B1198619) to explore new chemical space and potentially discover novel biological activities or improved selectivity. researchgate.netnih.gov

Scaffold hopping is a computational or experimental strategy used to identify new molecular cores that are structurally distinct from the original lead compound but maintain a similar spatial arrangement of key functional groups, thus preserving biological activity. Starting from the 3-aryl-isoxazole-5-carboxamide scaffold, medicinal chemists might "hop" to entirely different frameworks, such as pyrazole carboxamides or thiazole carboxamides, to discover novel intellectual property and potentially overcome issues related to toxicity or metabolism associated with the original scaffold. researchgate.netacs.org

Fragment-based drug discovery (FBDD) offers another approach. Here, the lead compound would be deconstructed into its constituent fragments (e.g., 4-methoxyaniline, isoxazole carboxylic acid). These individual fragments would be screened for weak binding to the biological target. Promising fragments are then grown or linked together to reconstruct a high-affinity ligand, which may have a completely different core structure from the original lead.

Approaches to Enhance Selectivity and Potency of this compound Derivatives

Enhancing the potency and selectivity of a lead compound is a primary goal of medicinal chemistry. For the isoxazole carboxamide class, SAR studies have revealed several key trends. Potency is often dictated by the substituents on the aromatic rings and the carboxamide nitrogen.

For instance, in studies of related isoxazole and thiazole carboxamides as cyclooxygenase (COX) inhibitors, the nature of the aryl substituents dramatically influenced both potency and selectivity for the COX-2 isoform over COX-1. acs.orgacs.org The introduction of specific functional groups can enhance affinity for the target; for example, replacing a neutral methoxy group with a negatively charged substituent could facilitate stronger interactions with positively charged residues like arginine in an enzyme's active site. acs.orgacs.org

The following table summarizes representative SAR findings from studies on related isoxazole carboxamide derivatives, illustrating how minor structural changes can lead to significant differences in biological activity.

| Compound Series | Key Structural Variation | Observed Effect on Potency/Selectivity | Reference |

|---|---|---|---|

| 3-Aryl-4-isoxazolecarboxamides | Substitution on the 3-aryl ring | Potent agonists of the TGR5 receptor were discovered, with pEC50 values up to 9.0, demonstrating high potency. | nih.gov |

| Phenyl-isoxazole-carboxamides | Substitution on the N-phenyl ring of the carboxamide | Compound 2a showed potent anticancer activity against HeLa and Hep3B cell lines with IC50 values of 0.91 µM and 8.02 µM, respectively. | researcher.life |

| 5-Methyl-3-phenylisoxazole-4-carboxamides | Substitution on the N-phenyl ring of the carboxamide | Compound 2e was highly active against the B16F1 melanoma cell line with an IC50 of 0.079 µM. | nih.govresearchgate.net |

| 3,4-Disubstituted 1,2,5-oxadiazoles | Variation of the 4-phenyl substituent | A 4-(3-ethoxy-4-methoxyphenyl) substitution led to a compound with high antiplasmodial activity (IC50 = 0.034 µM) and a high selectivity index (1526). | mdpi.com |

Prodrug Design and Delivery System Considerations for Oxazole Derivatives

Prodrug design is a strategy used to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor solubility, limited permeability, or rapid metabolism. A prodrug is an inactive derivative that is converted into the active parent drug in vivo. For an isoxazole carboxamide, the amide nitrogen provides a convenient handle for prodrug modification, such as N-acylation or the attachment of promoieties that can be cleaved enzymatically.

Furthermore, advanced drug delivery systems can be employed to enhance the efficacy of these compounds. Research on a potent 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivative demonstrated that its formulation into a nano-emulgel significantly increased its potency against melanoma cancer cells. nih.govresearchgate.net The nano-emulgel improved the compound's permeability into the cancer cells, reducing the required inhibitory concentration. researchgate.net This highlights the importance of considering formulation and delivery strategies to maximize the therapeutic potential of isoxazole carboxamide derivatives.

Patent Literature Review and Intellectual Property Considerations for this compound

A review of the patent literature reveals significant and ongoing interest in isoxazole-containing compounds for a wide range of therapeutic applications. While early patents focused on simpler structures like 3-hydroxy-5-isoxazole-carboxamide as chemical intermediates, more recent filings cover complex derivatives with specific biological targets. google.com

Patents have been filed for isoxazole derivatives as:

Inhibitors of Heat Shock Protein 90 (HSP90) for cancer treatment. daneshyari.com

Antagonists of metabotropic glutamate (B1630785) receptor 1. daneshyari.com

Inhibitors of stearoyl-CoA desaturase 1 (SCD1). daneshyari.com

Irreversible SMYD inhibitors. daneshyari.com

Agents for the treatment of cystic fibrosis. daneshyari.com

This diverse patent landscape indicates that the isoxazole carboxamide scaffold is considered a "privileged structure" by pharmaceutical companies, meaning it is capable of binding to multiple biological targets. The intellectual property surrounding these compounds typically involves composition of matter claims on novel chemical entities and method of use claims for specific diseases. Any new development based on the this compound scaffold would need to navigate this existing patent space, likely by demonstrating novelty and non-obviousness through unique substitution patterns or by identifying a novel mechanism of action or therapeutic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.